2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-phenylbutan-2-yl)acetamide
Description
This compound belongs to the thieno[3,2-d]pyrimidinone class, characterized by a fused thiophene-pyrimidine core with a ketone group at position 2. The 3-propyl substituent and the sulfanyl acetamide moiety at position 2 differentiate it from simpler analogs.
Properties
IUPAC Name |
2-(4-oxo-3-propylthieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(4-phenylbutan-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2S2/c1-3-12-24-20(26)19-17(11-13-27-19)23-21(24)28-14-18(25)22-15(2)9-10-16-7-5-4-6-8-16/h4-8,11,13,15H,3,9-10,12,14H2,1-2H3,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXTIYRNIXJYNPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC(C)CCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-phenylbutan-2-yl)acetamide is a member of the thienopyrimidine class, characterized by its complex heterocyclic structure. This compound has garnered attention due to its potential biological activities, which may have therapeutic implications in various medical fields.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 336.52 g/mol. The structure features a thieno[3,2-d]pyrimidine core linked to a sulfanyl group and an acetamide moiety, which are critical for its biological activity.
While specific mechanisms for this compound are not extensively documented, compounds in the thienopyrimidine class often exhibit biological activity through the inhibition of key enzymes or receptors involved in cellular processes. Potential mechanisms may include:
- Enzyme Inhibition : Similar compounds have shown inhibition of cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in inflammatory pathways.
- Receptor Modulation : Interaction with various receptors that regulate cell signaling pathways could also contribute to its biological effects.
Biological Activity Overview
Recent studies indicate that this compound exhibits a range of biological activities, including:
- Anti-inflammatory Properties : Preliminary findings suggest that it may inhibit inflammatory mediators, similar to other thienopyrimidine derivatives.
- Anticancer Activity : Some thienopyrimidine compounds have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy.
- Antioxidant Effects : The presence of the thieno[3,2-d]pyrimidine structure may enhance its ability to scavenge free radicals.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of COX and LOX enzymes | |
| Anticancer | Cytotoxicity against MCF-7 cell line | |
| Antioxidant | Free radical scavenging |
Research Insights
- In vitro Studies : In vitro assays have shown that derivatives of thienopyrimidine can significantly reduce the viability of cancer cells, indicating potential for further development as anticancer agents.
- Molecular Docking Studies : Computational docking studies suggest that the compound can effectively bind to target proteins involved in inflammation and cancer progression, enhancing its therapeutic potential.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Modifications and Substituent Effects
The thieno[3,2-d]pyrimidinone scaffold is common in medicinal chemistry. Key comparisons include:
Key Observations :
- Lipophilicity : The target compound’s N-(4-phenylbutan-2-yl) group increases lipophilicity compared to ’s N-(4-butylphenyl), which may enhance tissue penetration but reduce aqueous solubility.
- Bioactivity Trends : Compounds with indole-oxadiazole motifs () exhibit enzyme inhibition, suggesting the target compound’s sulfanyl acetamide group could similarly interact with catalytic sites .
Hydrogen Bonding and Crystal Packing
highlights that sulfanyl acetamide derivatives often form intramolecular N–H⋯N hydrogen bonds, stabilizing folded conformations. For example, N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide (Compound I) exhibits a 42.25° dihedral angle between pyrimidine and phenyl rings, influencing crystal packing and solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
